molecular formula C7H14N2O B3082404 (3S)-N-methylpiperidine-3-carboxamide CAS No. 1124199-17-2

(3S)-N-methylpiperidine-3-carboxamide

Cat. No. B3082404
CAS RN: 1124199-17-2
M. Wt: 142.2 g/mol
InChI Key: LEEDUUNLCWJQNG-LURJTMIESA-N
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Description

“(3S)-N-methylpiperidine-3-carboxamide” is a chemical compound with the CAS Number: 1124199-17-2 . It has a molecular weight of 142.2 and its molecular formula is C7H14N2O .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

Catalytic Applications

(3S)-N-methylpiperidine-3-carboxamide and related compounds have been explored for their potential in catalysis. For instance, Takács et al. (2007) demonstrate the use of primary and secondary amines, including amino acid methyl esters, in palladium-catalysed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, highlighting the compound's role in forming biologically important derivatives (Takács, Jakab, Petz, & Kollár, 2007).

Synthesis of Related Compounds

The compound's utility extends to the synthesis of related chemical entities. For example, Song (2007) describes the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, indicating the versatility of these compounds in organic synthesis (Song, 2007).

Enantioselective Transformations

Enantiopure trans-3-arylaziridine-2-carboxamides, which can be derived from this compound, are used for the preparation of unnatural D-α-amino acids. Morán-Ramallal et al. (2010) demonstrated the resolution of these compounds through bacterial hydrolysis and their application in fully stereoselective nucleophilic ring-openings (Morán-Ramallal, Liz, & Gotor, 2010).

Pharmaceutical Applications

The compound and its derivatives have significant implications in pharmaceutical research. For instance, He et al. (2020) discuss the role of carboxamides, which can be derived from this compound, in medicinal chemistry and natural product synthesis, highlighting their utility in preparing various carboxamide, carbamate, and urea derivatives (He, Wu, & Vessally, 2020).

Bioactive Compound Synthesis

Related to pharmaceutical research, the compound is also instrumental in synthesizing bioactive compounds. Moussaoui et al. (2021) developed a novel synthesis method for quinoline carboxamides, demonstrating potential antibacterial and antifungal activities (Moussaoui et al., 2021).

Agricultural Applications

The compound's derivatives have applications in agriculture as well. McCarty and Bremner (1990) evaluated 3-methylpyrazole-1-carboxamide, a related compound, as a soil nitrification inhibitor, showing its potential in enhancing agricultural productivity (McCarty & Bremner, 1990).

Safety and Hazards

The compound has been classified with the signal word “Warning” and it has several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

(3S)-N-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-7(10)6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEDUUNLCWJQNG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288095
Record name (3S)-N-Methyl-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1124199-17-2
Record name (3S)-N-Methyl-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124199-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-N-Methyl-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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